molecular formula C12H22ClNO B6145000 1-(1-Adamantyl)-2-aminoethanol hydrochloride CAS No. 76066-33-6

1-(1-Adamantyl)-2-aminoethanol hydrochloride

Cat. No.: B6145000
CAS No.: 76066-33-6
M. Wt: 231.8
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Description

1-(1-Adamantyl)-2-aminoethanol hydrochloride (CAS 72799-71-4) is a synthetic organic compound featuring the rigid, lipophilic adamantane scaffold. This derivative is of significant interest in medicinal chemistry research, particularly in the development of novel enzyme inhibitors. The adamantyl group is a privileged structure in drug design, known to enhance metabolic stability and improve binding affinity to hydrophobic pockets in biological targets . Research into similar adamantane-containing molecules has shown potent activity as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is responsible for the local activation of cortisol and is a promising therapeutic target for treating metabolic diseases such as obesity, metabolic syndrome, and type 2 diabetes . The compound serves as a valuable building block for synthesizing more complex molecules, such as thiazol-4(5H)-one derivatives, for structure-activity relationship (SAR) studies . As a hydrochloride salt, it offers improved solubility and handling properties compared to the free base. This product is provided as a solid with a high purity level. Handle with appropriate safety precautions. This material is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-adamantyl)-2-aminoethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO.ClH/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12;/h8-11,14H,1-7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHFFZFYWDHUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76066-33-6
Record name Tricyclo[3.3.1.13,7]decane-1-methanol, α-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76066-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Chemical Modifications and Derivatization Strategies for 1 1 Adamantyl 2 Aminoethanol Hydrochloride

Structural Analogues and Homologues of the Adamantyl Aminoethanol Core

The development of structural analogues and homologues of 1-(1-adamantyl)-2-aminoethanol (B2708814) is a key strategy for exploring structure-activity relationships. Modifications can be systematically introduced at the amino group, the hydroxyl group, or by incorporating additional functional moieties onto the adamantane (B196018) scaffold or the ethanolamine (B43304) backbone.

Modifications at the Amino Group

The primary amino group in 1-(1-adamantyl)-2-aminoethanol is a key site for derivatization, allowing for the introduction of a wide variety of substituents through N-alkylation, N-acylation, and sulfonylation.

N-Alkylation: The introduction of alkyl groups to the nitrogen atom can be achieved through various synthetic methods. Reductive amination, for instance, provides a common route where the parent aminoalcohol is reacted with an aldehyde or ketone in the presence of a reducing agent. Another approach involves the direct alkylation of the amine with alkyl halides, although this method may yield a mixture of mono- and di-alkylated products.

N-Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or anhydrides to form amide derivatives. This modification is often used to introduce a range of functional groups, including aliphatic and aromatic moieties, which can significantly alter the molecule's properties. For example, the reaction with acetyl chloride would yield the corresponding N-acetyl derivative.

Sulfonylation: The formation of sulfonamides is another important modification of the amino group. Reaction of 1-(1-adamantyl)-2-aminoethanol with sulfonyl chlorides in the presence of a base leads to the corresponding sulfonamide derivatives. nih.gov This functional group is known to be a key pharmacophore in a variety of therapeutic agents. researchgate.netijarsct.co.in

Table 1: Examples of Modifications at the Amino Group
Modification TypeReagent ExampleResulting Functional Group
N-AlkylationAlkyl Halide (e.g., Methyl Iodide)Secondary or Tertiary Amine
N-AcylationAcyl Chloride (e.g., Acetyl Chloride)Amide
SulfonylationSulfonyl Chloride (e.g., Benzenesulfonyl Chloride)Sulfonamide

Alterations at the Hydroxyl Group

The hydroxyl group of 1-(1-adamantyl)-2-aminoethanol offers another site for chemical modification, primarily through esterification and etherification reactions. These modifications can impact the compound's polarity, solubility, and metabolic stability.

Esterification: The formation of esters can be accomplished by reacting the alcohol with carboxylic acids, acyl chlorides, or anhydrides. These reactions are often catalyzed by an acid or a coupling agent. A study on a series of adamantyl esters has explored their synthesis and structural properties. researchgate.netproteogenix.science This modification can be used to introduce a wide range of functional groups and can also serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active parent compound.

Etherification: The synthesis of ether derivatives can be achieved through methods such as the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group to form an alkoxide, followed by reaction with an alkyl halide. The structural characteristics of various adamantyl ethers have been investigated, providing insight into the conformational effects of this modification. researchgate.netproteogenix.science

Table 2: Examples of Alterations at the Hydroxyl Group
Modification TypeReagent ExampleResulting Functional Group
EsterificationCarboxylic Acid (e.g., Acetic Acid)Ester
EtherificationAlkyl Halide (e.g., Methyl Iodide)Ether

Introduction of Additional Functional Moieties

Beyond modifications at the amino and hydroxyl groups, additional functional moieties can be introduced onto the adamantane cage itself. The tertiary bridgehead positions of the adamantane scaffold are particularly amenable to functionalization. nih.gov For instance, oxidation reactions can introduce hydroxyl or carbonyl groups onto the adamantane ring. researchgate.net These newly introduced functional groups can then serve as handles for further derivatization, allowing for the construction of more complex analogues.

Synthesis of Chiral Derivatives and Stereoisomers

1-(1-Adamantyl)-2-aminoethanol possesses a chiral center at the carbon atom bearing the hydroxyl group. The synthesis and separation of its enantiomers are crucial for investigating their stereospecific interactions in biological systems.

The synthesis of enantiomerically pure chiral 1,2-amino alcohols is a well-established area of organic chemistry. ijarsct.co.inresearchgate.net Methodologies for achieving this include asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis: Chiral catalysts can be employed to stereoselectively synthesize a specific enantiomer of 1-(1-adamantyl)-2-aminoethanol. nih.gov Various asymmetric synthesis strategies have been developed for chiral amines and amino alcohols, often utilizing chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. nih.govub.eduresearchgate.net

Resolution of Racemic Mixtures: A common method for separating enantiomers is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amino alcohol with a chiral acid to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. nih.govlibretexts.orggoogle.com After separation, the individual enantiomers of the amino alcohol can be recovered by treatment with a base. Chiral chromatography is another powerful technique for the separation of enantiomers. rsc.org

Conjugation Chemistry with the 1-(1-Adamantyl)-2-aminoethanol Scaffold

The presence of reactive amino and hydroxyl groups makes 1-(1-adamantyl)-2-aminoethanol a suitable candidate for conjugation to other molecules, including biomolecules, polymers, and other pharmacophores. This conjugation is typically achieved through the use of chemical linkers.

Linker Chemistries for Bioconjugation

Linkers play a crucial role in connecting the adamantyl aminoethanol scaffold to another molecular entity. The choice of linker depends on the desired properties of the final conjugate, such as its stability and the mechanism of release of the adamantane-containing moiety. Linkers can be broadly categorized as cleavable or non-cleavable. proteogenix.sciencepurepeg.combroadpharm.comsymeres.comnih.gov

Cleavable Linkers: These linkers are designed to be stable under certain conditions but can be cleaved in response to a specific stimulus, such as changes in pH, the presence of specific enzymes, or a reducing environment. This allows for the controlled release of the adamantane derivative at a target site. Examples of cleavable linker functionalities include hydrazones, disulfides, and certain peptide sequences.

Non-Cleavable Linkers: These linkers form a stable covalent bond between the adamantyl aminoethanol and the other molecule. The entire conjugate remains intact, and the properties of the adamantane moiety are permanently combined with those of the conjugated partner. Thioether bonds are a common example of non-cleavable linkages.

The amino and hydroxyl groups of 1-(1-adamantyl)-2-aminoethanol can serve as attachment points for these linkers. For example, the amino group can react with N-hydroxysuccinimide (NHS) esters or isothiocyanates on a linker, while the hydroxyl group can be functionalized to react with other compatible groups.

Table 3: Examples of Linker Chemistries for Bioconjugation
Linker TypeCleavage StimulusExample Linkage
Cleavable (Hydrazone)Low pHHydrazone bond
Cleavable (Disulfide)Reducing agents (e.g., glutathione)Disulfide bond
Non-CleavableStableThioether bond

Integration into Polymeric Systems

The incorporation of the adamantane moiety into polymer backbones is a well-established strategy for enhancing the material properties of polymers. The bulky, rigid, and thermally stable nature of the adamantane cage can impart significant improvements to polymers, including increased glass transition temperatures (Tg), enhanced thermal stability, and modified solubility. nih.govrsc.orgresearchgate.net The compound 1-(1-Adamantyl)-2-aminoethanol possesses two reactive functional groups—a primary amine and a primary hydroxyl group—making it a versatile building block for integration into various polymeric systems, either as a monomer in condensation polymerizations or as a pendant group attached via post-polymerization modification.

The bifunctional nature of 1-(1-Adamantyl)-2-aminoethanol allows it to react with complementary monomers to form a range of polymer types. For instance, it can be used in the synthesis of polyurethanes, polyamides, and polyimides. In the synthesis of adamantane-containing polyurethanes, adamantane diols have been reacted with diisocyanates like hexamethylene diisocyanate. nih.govrsc.org Similarly, the hydroxyl group of 1-(1-Adamantyl)-2-aminoethanol could react with isocyanate groups to form urethane (B1682113) linkages, while the amino group could also react to form a urea (B33335) linkage, potentially leading to cross-linked or hyperbranched structures depending on the reaction conditions.

Another major pathway for integration is through the formation of polyamides. Research has demonstrated the synthesis of thermally stable aliphatic polyamides through the condensation reaction of adamantane-containing diamines with various aliphatic dicarboxylic acids. researchgate.net The primary amine of 1-(1-Adamantyl)-2-aminoethanol is suitable for similar condensation reactions with dicarboxylic acids, acid chlorides, or anhydrides to form amide bonds. If the hydroxyl group also participates in esterification, a poly(ester-amide) could be formed. Furthermore, adamantane-based diamines have been successfully used to produce high-performance polyimides with exceptional thermal stability (Tg in the range of 285–440 °C) and excellent optical transparency. rsc.org The amine function of 1-(1-Adamantyl)-2-aminoethanol could likewise be reacted with dianhydrides to incorporate the adamantyl group into a polyimide structure.

An alternative to creating new polymers is the modification of existing ones. Post-polymerization modification allows for the introduction of the adamantyl group as a pendant side chain. One study demonstrated the successful grafting of 1-adamantane methyl amine onto a poly(2-oxazoline) copolymer via an amidation reaction with ester side chains. nih.gov This approach could be adapted for 1-(1-Adamantyl)-2-aminoethanol, where its amine or hydroxyl group could be reacted with polymers containing suitable functional groups, such as carboxylic acids, esters, or acid chlorides, often facilitated by coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). nih.govpolyacs.org

The inclusion of the adamantyl group generally leads to predictable changes in polymer properties, as summarized in the table below.

Table 1: Influence of Adamantane Moiety on Polymer Properties

Polymer TypeProperty EnhancedObserved FindingReference
PolyimidesGlass Transition Temperature (Tg)Significantly high Tg in the range of 285–440 °C. rsc.org
PolyurethanesMechanical PropertiesModerate adamantane content resulted in good mechanical properties and a broad glass transition. nih.govrsc.org
PolyimidesOptical TransparencyExcellent optical transparency, with over 80% transmittance at 400 nm. rsc.org
GeneralProcessabilityThe bulky structure inhibits polymer chain packing, decreasing crystallinity and improving processability. researchgate.net
PolyurethanesShape Memory EffectExhibited a dual-shape memory procedure with a shape fixation rate of 98% and a shape recovery rate of 91%. nih.govrsc.org

The functional groups of 1-(1-Adamantyl)-2-aminoethanol offer several strategic possibilities for its incorporation into polymers.

Table 2: Potential Strategies for Polymer Integration of 1-(1-Adamantyl)-2-aminoethanol

Polymerization StrategyReactive Group(s) on Adamantane DerivativeCo-monomer/Polymer BackboneResulting Polymer TypeLinkage Formed
Polycondensation-OH and/or -NH2Diisocyanates (e.g., HDI)Polyurethane/PolyureaUrethane/Urea
Polycondensation-NH2Dicarboxylic Acids / Diacyl ChloridesPolyamideAmide
Polycondensation-NH2 and -OHDicarboxylic Acids / Diacyl ChloridesPoly(ester-amide)Amide and Ester
Polycondensation-NH2DianhydridesPolyimideImide
Post-Polymerization Modification (Grafting)-NH2Polymer with ester or carboxylic acid side chainsFunctionalized PolymerAmide
Post-Polymerization Modification (Grafting)-OHPolymer with isocyanate or carboxylic acid side chainsFunctionalized PolymerUrethane or Ester

Structure Activity Relationship Sar Investigations of Adamantyl Aminoalcohol Derivatives

Conformational Analysis and Molecular Rigidity Influence on Activity

The adamantane (B196018) moiety is a rigid, stress-free, and highly lipophilic cage-like hydrocarbon (tricyclo[3.3.1.1³,⁷]decane). wikipedia.orgresearchgate.netresearchgate.net Its most significant contribution to the structure of derivatives like 1-(1-adamantyl)-2-aminoethanol (B2708814) is its conformational rigidity. researchgate.netresearchgate.net Unlike more flexible cyclic systems, the adamantane scaffold does not undergo conformational changes, such as ring-flipping. This rigidity serves to lock the flexible aminoalcohol side chain into a more defined spatial orientation relative to the bulky cage. researchgate.net

The utility of such "cage-like" substrates in medicinal chemistry arises from the reduction of conformational variables, which simplifies the study of ligand-receptor interactions. researchgate.net The adamantane group acts as a bulky anchor, positioning the pharmacophoric aminoalcohol group for optimal interaction with a biological target. mdpi.com The three-dimensional shape of the entire molecule is crucial for fitting into a receptor's binding pocket, a principle that has evolved from the "key-lock" model to the more dynamic "induced fit" concept. researchgate.net

In the crystal structure of a related compound, 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol, the arrangement of the adamantane cage relative to the ethanol (B145695) linker is described by specific torsion angles. For instance, the C10–C1–C11–C12 torsion angle was found to be -178.42 (11)°. nih.gov This demonstrates how the bulky cage dictates the conformation of the attached side chain. The rotamers of 1,2-aminoalcohols are typically described by the torsional arrangements of the hydroxyl group (τ1 = HOCC), the skeletal frame (τ2 = OCCN), and the amino group (τ3 = CCNY). frontiersin.org The presence of the large adamantyl group significantly constrains the possible values of these angles, thereby reducing the entropic penalty upon binding to a receptor.

Impact of Adamantyl Substitution Pattern on Molecular Recognition

The substitution pattern on the adamantane cage itself is a critical determinant of molecular recognition and biological activity. The adamantane core has two types of carbon atoms: four tertiary bridgehead carbons (positions 1, 3, 5, and 7) and six secondary methylene (B1212753) carbons (positions 2, 4, 6, 8, 9, and 10). wikipedia.org SAR studies have shown that both the location and the nature of substituents profoundly affect potency.

Early studies on amantadine (B194251) (1-aminoadamantane) revealed that substitution at the tertiary bridgehead positions (e.g., positions 3, 5, 7) was generally detrimental to its antiviral activity. nih.gov However, extending the chain between the adamantane cage and the amino group, as seen in rimantadine (B1662185) (α-methyl-1-adamantane methylamine), led to an increase in activity. nih.govpharmacy180.com This suggests that the distance and orientation between the lipophilic cage and the polar amino group are finely tuned for optimal receptor interaction.

Furthermore, minor modifications can lead to significant changes in activity. For example, adding small alkyl groups like 3-methyl or 3,5-dimethyl to the adamantane core of some active compounds resulted in markedly different potencies. nih.gov This highlights the sensitivity of the binding pocket to the steric bulk and shape of the adamantyl portion of the ligand. In contrast, replacing the essential amino group with hydroxyl, sulfhydryl, or halogen groups typically leads to inactive compounds. pharmacy180.com

The following table summarizes the impact of various substitution patterns on the activity of adamantane derivatives based on historical SAR studies.

Modification Type Position Substituent Impact on Activity Reference
Alkyl SubstitutionC3, C5, C7Methyl, DimethylMarkedly different potencies; often detrimental nih.gov
Chain ExtensionC1-CH(CH₃)NH₂ (Rimantadine)Increased activity compared to Amantadine nih.govpharmacy180.com
Functional GroupC1-OH, -SH, -CN, HalogenInactive compounds pharmacy180.com
N-SubstitutionAmino GroupN-Alkyl, N,N-DialkylSimilar activity to parent compound pharmacy180.com
N-SubstitutionAmino GroupN-AcylDecreased activity (except glycyl derivatives) pharmacy180.com

Role of Aminoalcohol Moiety in Ligand-Target Interactions

The aminoalcohol moiety serves as the primary pharmacophore, engaging in specific, directed interactions with the target receptor, while the adamantane group acts as a lipophilic anchor. nih.gov The hydroxyl (-OH) and amino (-NH₂) groups are capable of forming crucial hydrogen bonds, acting as both hydrogen bond donors and acceptors. frontiersin.org

The introduction of a hydroxyl group in close proximity to the amino group in adamantane derivatives has been shown to yield compounds with significant biological activity. nih.gov For instance, certain adamantane aminoalcohols have demonstrated potent antiviral and trypanocidal activities, underscoring the importance of this functional group arrangement. nih.gov The interaction is often characterized by an intramolecular OH···N hydrogen bond, which helps to stabilize a specific, bioactive conformation. frontiersin.org

In the solid state, adamantyl aminoalcohol derivatives form intermolecular hydrogen bond networks that are critical for crystal packing. For example, 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol molecules are linked via O–H···N hydrogen bonds, with additional stabilization from N–H···O interactions. nih.gov These same types of non-covalent interactions are fundamental to how the ligand binds within the active site of a biological target. The amino group, often protonated under physiological conditions, can form strong ionic bonds, while the hydroxyl group can participate in a network of hydrogen bonds, collectively enhancing binding affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uniroma1.it For adamantyl aminoalcohol derivatives, QSAR can elucidate the key physicochemical properties that govern their potency.

Descriptor Selection and Calculation

The foundation of any QSAR model is the selection of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. nih.gov For adamantane derivatives, descriptors can be categorized as follows:

Constitutional (2D) Descriptors: These include basic properties like molecular weight, number of hydrogen bond donors/acceptors, and logP (a measure of lipophilicity). ucsb.edu The adamantane cage itself is highly lipophilic, a property that can be quantified and correlated with activity. researchgate.net

Topological Descriptors: These describe the connectivity and shape of the molecule.

Quantum Chemical (3D) Descriptors: These are derived from calculations of the electronic structure and include properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and electrostatic potential surfaces. ucsb.edu

Thermodynamic Descriptors: Properties like enthalpies of formation and vaporization can also be used. researchgate.net

A key approach in 3D-QSAR is Comparative Molecular Field Analysis (CoMFA). In CoMFA, molecules are aligned in 3D space, and their steric and electrostatic fields are calculated at various grid points. nih.gov These field values are then used as descriptors to build a regression model against biological activity. nih.gov

Statistical Validation of Predictive Models

A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. Therefore, rigorous statistical validation is essential. nih.gov Key validation metrics include:

Internal Validation: This assesses the robustness of the model using the initial dataset. The most common method is leave-one-out (LOO) cross-validation, which generates the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model. uniroma1.it

External Validation: This is the ultimate test of a model's predictive power. uniroma1.it The dataset is split into a training set (to build the model) and a test set (to validate it). The model's ability to predict the activities of the test set compounds is measured by the predictive correlation coefficient (R²pred). mdpi.commdpi.com

Y-Randomization: The biological activity data is randomly shuffled multiple times to build new QSAR models. If these models have significantly lower q² and R² values than the original model, it confirms that the original correlation is not due to chance. uniroma1.it

The following table lists common statistical parameters used in the validation of QSAR models.

Parameter Description Acceptable Value Reference
Coefficient of determination (goodness of fit)> 0.6 uniroma1.it
q² or R²cv Cross-validated R² (internal predictivity)> 0.5 uniroma1.it
R²pred Predictive R² for the external test set> 0.6 uniroma1.it
rₘ² A metric penalizing large differences between observed and predicted values> 0.5 mdpi.com

Machine Learning Applications in SAR

Modern QSAR studies increasingly employ machine learning (ML) algorithms to handle complex, non-linear relationships between structure and activity. Instead of relying solely on linear regression methods, ML techniques can build more sophisticated and predictive models.

Examples of ML algorithms used in QSAR include:

Decision Trees (DT): These models create a tree-like structure of decisions based on descriptor values to predict activity.

k-Nearest Neighbors (kNN): This method predicts the activity of a compound based on the average activity of its 'k' most similar neighbors in the descriptor space.

Gradient Boosting (GB): An ensemble technique that builds a powerful predictive model by sequentially adding weaker models, with each new model correcting the errors of the previous ones.

These ML approaches can be particularly useful for large datasets of adamantane derivatives, potentially uncovering subtle SAR trends that are missed by traditional methods and guiding the design of new aminoalcohol derivatives with enhanced therapeutic potential.

Preclinical and in Vitro Pharmacological Research of Adamantyl Aminoalcohol Derivatives

Target Identification and Engagement Studies

Research into the pharmacological targets of adamantyl aminoalcohol derivatives has identified interactions with ion channels, enzymes, and receptors. These studies are crucial for understanding the therapeutic potential and mechanism of action of compounds like 1-(1-Adamantyl)-2-aminoethanol (B2708814) hydrochloride.

Ion Channel Modulation (e.g., M2 Proton Channel)

Adamantane (B196018) derivatives are well-known for their ability to modulate ion channels, most notably the M2 proton channel of the influenza A virus. nih.govnih.govplos.org This channel is essential for the virus's life cycle, and its blockage inhibits viral replication. nih.govnih.govplos.org The mechanism of action involves the adamantane cage structure physically obstructing the channel, preventing the influx of protons into the virion, a critical step for viral uncoating. nih.govebsco.com

While much of the research has focused on amantadine (B194251) and rimantadine (B1662185), the structural similarities suggest that other adamantyl aminoalcohol derivatives could exhibit similar M2 channel-blocking activity. nih.govanu.edu.au Studies have shown that modifications to the adamantane scaffold can influence the binding affinity and efficacy against different strains of the virus, including those resistant to first-generation adamantane drugs. nih.govnih.gov

Table 1: Ion Channel Modulation by Adamantane Derivatives
Compound ClassTarget Ion ChannelObserved EffectPotential Mechanism
Adamantyl AminesInfluenza A M2 Proton ChannelInhibition of proton transportPore blocking
Polycyclic Cage AminesMutant Influenza A M2 Channels (L26F, V27A, A30T, G34E)Inhibition of resistant strainsBinding to altered channel structures

Enzyme Inhibition Profiles

The inhibitory activity of adamantane derivatives extends to various enzymes, highlighting a broad spectrum of potential therapeutic applications.

Epoxide Hydrolase: Certain adamantane derivatives have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. Inhibition of sEH can have anti-inflammatory and analgesic effects.

Cholinesterase: Adamantyl-based compounds have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. This line of research is particularly relevant to Alzheimer's disease, where cholinesterase inhibitors are a key component of symptomatic treatment.

11β-HSD1: Novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives have demonstrated inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov This enzyme is involved in the conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is a potential therapeutic strategy for metabolic diseases. nih.gov Some of these derivatives showed over 50% inhibition of 11β-HSD1 at a concentration of 10 µM. nih.gov

HIF-1α: While not a direct enzyme, Hypoxia-Inducible Factor-1α (HIF-1α) is a transcription factor whose activity can be modulated. Some adamantane derivatives have been shown to indirectly affect its pathway, which is crucial in cancer progression.

Table 2: Enzyme Inhibition by Adamantane Derivatives
Enzyme TargetCompound ClassInhibition Data (Example)Therapeutic Relevance
11β-HSD12-(Adamantan-1-ylamino)thiazol-4(5H)-ones>50% inhibition at 10 µM for several derivatives nih.govMetabolic diseases
Cholinesterases (AChE, BChE)Adamantyl-based estersIC50 values in the micromolar rangeAlzheimer's disease

Receptor Binding Assays

Adamantane derivatives have also been evaluated for their ability to bind to various receptors.

Estrogen Receptor: The lipophilic nature of the adamantane group has been utilized in the design of ligands for the estrogen receptor (ER). These compounds can act as modulators of ER activity, which has implications for hormone-dependent cancers.

NMDA Receptor: Aminoadamantanes, such as memantine, are known non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in synaptic plasticity and is a target for the treatment of neurodegenerative diseases like Alzheimer's. The adamantane moiety plays a key role in the binding and blocking of the receptor's ion channel.

Mechanistic Investigations at the Molecular and Cellular Level

In vitro studies have provided insights into the cellular and molecular mechanisms through which adamantyl aminoalcohol derivatives exert their effects.

Interference with Viral Replication Mechanisms in Cell Culture

The primary mechanism of antiviral activity for many adamantane derivatives is the inhibition of viral uncoating. nih.govebsco.com By blocking the M2 proton channel of the influenza A virus, these compounds prevent the acidification of the viral interior, which is necessary for the release of the viral genome into the host cell cytoplasm. nih.govebsco.com This effectively halts the replication process at an early stage. nih.gov Studies in cell cultures have demonstrated that the presence of these compounds from the time of virus addition prevents the expression of the viral genome. nih.gov

Antiproliferative Effects in Cellular Models

Several novel adamantane derivatives have been synthesized and evaluated for their antiproliferative activities against various human tumor cell lines. nih.gov For instance, certain 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related compounds have shown significant antiproliferative activity, with some displaying IC50 values of less than 10 μM. nih.gov While the precise mechanisms are still under investigation, these findings suggest that adamantane-containing molecules may have potential as anticancer agents. nih.govmdpi.com

Table 3: Antiproliferative Activity of Representative Adamantane Derivatives
Compound ClassCell LineObserved Activity (Example)
N-(Adamantan-1-yl)carbothioamidesHuman tumor cell linesIC50 < 10 μM nih.gov

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Considerations

Specific data from in vitro metabolic stability studies for 1-(1-Adamantyl)-2-aminoethanol hydrochloride in liver microsomes are not available in the public domain. Such studies are crucial in early drug discovery to predict the hepatic clearance of a compound. The general procedure for a microsomal stability assay involves incubating the test compound with liver microsomes, which are rich in cytochrome P450 enzymes, and monitoring the depletion of the parent compound over time. This allows for the determination of key parameters like in vitro half-life (t½) and intrinsic clearance (Clint). The stability of a compound in these systems can provide an early indication of its potential bioavailability and dosing frequency.

Direct experimental data on the membrane permeability and blood-brain barrier (BBB) translocation of this compound are not found in the reviewed literature. However, the inherent lipophilicity of the adamantane group is a well-recognized feature that can influence a molecule's ability to cross biological membranes. researchgate.net The addition of an adamantane moiety to a molecule has been reported to increase its permeability through the BBB. researchgate.net In vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using Caco-2 cells are standard methods to predict passive diffusion and intestinal absorption, respectively. For BBB translocation, co-culture models or dynamic microfluidic systems are often employed to mimic the in vivo environment more closely. Given the structural characteristics of this compound, it is plausible that it possesses the ability to penetrate membranes, but this requires experimental verification.

Selectivity Profiling Against Multiple Biological Targets

A comprehensive selectivity profile for this compound against a broad panel of biological targets is not publicly available. Selectivity profiling is a critical step in drug development to identify potential off-target effects and to understand the full pharmacological spectrum of a compound. The adamantane scaffold has been incorporated into molecules targeting a wide array of biological entities, including viral ion channels, enzymes like dipeptidyl peptidase IV (DPP-IV) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and various receptors. nih.govmdpi.com The specific biological targets of this compound remain to be elucidated through systematic screening and profiling studies.

Advanced Research Techniques and Analytical Methodologies

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the molecular-level investigation of 1-(1-Adamantyl)-2-aminoethanol (B2708814) hydrochloride, offering insights into its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 1-(1-Adamantyl)-2-aminoethanol hydrochloride by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While a specific spectrum for the hydrochloride salt is not detailed in the provided literature, the expected chemical shifts can be inferred from the analysis of the adamantane (B196018) core and the aminoethanol side chain.

The ¹H NMR spectrum is expected to show characteristic signals for the adamantyl cage, which typically appear as broad multiplets in the range of 1.50-2.10 ppm. The protons on the aminoethanol side chain would be more distinct. The methine proton (CH-OH) would likely appear as a multiplet, while the methylene (B1212753) protons (CH₂-NH₂) adjacent to the amine group would also present as a multiplet. The hydroxyl (-OH) and amine (-NH₃⁺) protons are expected to be broad signals that can exchange with deuterium (B1214612) oxide (D₂O).

The ¹³C NMR spectrum provides information on each carbon atom. The adamantane cage has four distinct carbon environments, leading to four signals. The carbon atom of the adamantyl group attached to the side chain would be a quaternary signal, while the other carbons of the cage would appear at chemical shifts characteristic of aliphatic carbons. The two carbons of the aminoethanol side chain (C-OH and C-NH₂) would have distinct signals in the more downfield region of the aliphatic spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(1-Adamantyl)-2-aminoethanol Moiety

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Adamantyl CH₂1.60 - 1.8030 - 40
Adamantyl CH2.00 - 2.1025 - 35
Adamantyl C (quaternary)-30 - 40
CH-OH~3.5 - 4.0~70 - 80
CH₂-NH₃⁺~3.0 - 3.5~40 - 50
OHVariable, broad-
NH₃⁺Variable, broad-

Note: Predicted values are based on general chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound, electrospray ionization (ESI) would likely be employed, which would show a protonated molecular ion [M+H]⁺ corresponding to the free base (C₁₂H₂₁NO).

The calculated monoisotopic mass of the free base is 195.1623 Da. nih.gov The mass spectrum would therefore be expected to show a prominent peak at m/z 196.1701.

The fragmentation pattern is highly characteristic. Due to the exceptional stability of the tertiary carbocation of the adamantyl group, the most significant fragmentation pathway involves the cleavage of the bond between the adamantyl cage and the aminoethanol side chain. This would result in a very intense base peak corresponding to the adamantyl cation at m/z 135. Other minor fragments could arise from the loss of water (H₂O) or ammonia (B1221849) (NH₃) from the molecular ion.

Table 2: Expected Mass Spectrometry Data (ESI-MS)

Ion Formula Calculated m/z Description
[M+H]⁺[C₁₂H₂₂NO]⁺196.17Protonated molecular ion of the free base
[C₁₀H₁₅]⁺[C₁₀H₁₅]⁺135.12Adamantyl cation (expected base peak)
[M+H - H₂O]⁺[C₁₂H₂₀N]⁺178.16Loss of water from the molecular ion

Infrared (IR) spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the hydrochloride salt form, the amine group exists as an ammonium (B1175870) ion (-NH₃⁺).

The IR spectrum of this compound is expected to exhibit several key absorption bands. A very broad and strong band in the region of 3400-3200 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol, likely overlapping with N-H stretching vibrations. The presence of the ammonium salt would give rise to characteristic N-H⁺ stretching bands around 3000 cm⁻¹ and bending vibrations around 1600-1500 cm⁻¹. The aliphatic C-H stretching vibrations of the adamantyl group and the side chain would appear just below 3000 cm⁻¹. Finally, C-O and C-N stretching vibrations would be visible in the fingerprint region (1200-1000 cm⁻¹).

Table 3: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (alcohol)Stretch, H-bonded3400 - 3200 (Broad, Strong)
N-H (ammonium)Stretch~3000
C-H (aliphatic)Stretch2950 - 2850 (Strong)
N-H (ammonium)Bend1600 - 1500
C-O (alcohol)Stretch1100 - 1000

Crystallography and Structural Biology

Crystallographic techniques provide definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the premier method for determining the absolute structure of a crystalline compound. While the specific crystal structure for this compound is not available in the cited literature, the analysis of closely related structures, such as 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol, provides valuable insights into the expected molecular conformation and crystal packing. nih.gov

In such structures, the adamantane cage typically adopts its rigid, strain-free chair conformation. nih.gov The analysis would reveal precise bond lengths and angles for the entire molecule. A key feature of the crystal packing would be the extensive network of intermolecular hydrogen bonds. The hydroxyl group (-OH) and the ammonium group (-NH₃⁺) would act as hydrogen bond donors, while the chloride ion and the oxygen and nitrogen atoms could act as acceptors, creating a stable three-dimensional lattice. nih.gov

Table 4: Illustrative Crystal Data for a Related Adamantane Amino Alcohol (Based on 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol) nih.gov

Parameter Value
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)16.4467
b (Å)22.1873
c (Å)8.1033
V (ų)2957.0
Z8

Note: This data is for a related compound and serves as an example of the type of information obtained from X-ray diffraction analysis.

To understand how this compound interacts with a biological target, protein-ligand co-crystallization followed by X-ray diffraction is an essential technique. This method provides an atomic-level snapshot of the ligand bound within the active site of a protein, revealing the specific interactions that govern its biological activity. nih.gov

The process can be approached in two primary ways:

Co-crystallization: The purified target protein is mixed with an excess of the ligand, allowing a stable protein-ligand complex to form in solution. This complex is then subjected to crystallization screening to find conditions that yield diffraction-quality crystals. nih.govresearchgate.net

Soaking: Pre-existing crystals of the protein (apo-crystals) are transferred into a solution containing the ligand. The ligand then diffuses into the crystal lattice and binds to the protein's active site. nih.govresearchgate.net

Once a high-resolution crystal structure of the complex is obtained, it can be analyzed to elucidate the binding mode. For a molecule like this compound, the analysis would focus on several key aspects. The bulky, hydrophobic adamantyl cage would likely occupy a lipophilic pocket in the protein's binding site, forming favorable van der Waals interactions. The hydroxyl and amino groups are capable of forming specific hydrogen bonds with amino acid residues (e.g., aspartate, serine, glutamine) or backbone atoms, which serve to anchor the ligand in a specific orientation. researchgate.net This detailed structural information is invaluable for structure-aided drug design, enabling the rational optimization of ligand affinity and selectivity. nih.gov

Computational Chemistry and Molecular Modeling

Computational approaches are instrumental in predicting and analyzing the behavior of this compound at an atomic level. While specific studies focusing exclusively on this compound are not extensively available in publicly accessible literature, the application of these techniques to structurally related adamantane derivatives provides a framework for understanding its potential molecular interactions.

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this technique is pivotal for understanding how a ligand, such as an adamantane derivative, might interact with a biological target, typically a protein or nucleic acid.

While specific molecular docking studies for this compound are not detailed in available research, studies on other adamantane-containing molecules have successfully utilized this approach. For instance, docking simulations have been employed to investigate the binding of adamantane derivatives to various enzymes and receptors, revealing key interactions that contribute to their biological activity. These studies often highlight the role of the bulky, lipophilic adamantane cage in fitting into hydrophobic pockets of target proteins, thereby anchoring the molecule and allowing other functional groups to form specific interactions, such as hydrogen bonds or electrostatic interactions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. This technique allows researchers to observe the dynamic behavior of a ligand in the context of its biological target, offering insights that are not available from static docking poses.

For adamantane derivatives, MD simulations can be used to assess the stability of the ligand-protein complex, analyze the role of solvent molecules, and explore the conformational landscape of the ligand within the binding site. Although specific MD simulation data for this compound is not readily found, the general principles of this technique are widely applied in the study of similar compounds to understand their dynamic binding modes and to refine the results obtained from molecular docking.

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. These methods can provide accurate information about molecular geometry, charge distribution, and reactivity. For a molecule like this compound, quantum chemical calculations could be used to determine its stable conformations, ionization potential, and electron affinity, which are crucial for understanding its chemical behavior and potential for interaction with biological targets. Research on related adamantane structures often employs these calculations to complement experimental findings and to provide a deeper understanding of their electronic properties.

Pharmacophore Modeling

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a template to search for other molecules with similar features, potentially leading to the discovery of new active compounds.

In the context of adamantane derivatives, pharmacophore models can be developed based on a set of known active compounds to delineate the key chemical features required for a specific biological effect. While a specific pharmacophore model for this compound has not been published, the methodology is a standard tool in the design and discovery of drugs containing the adamantane scaffold.

In Vitro Assay Development and High-Throughput Screening

In vitro assays are essential for evaluating the biological activity of a compound in a controlled laboratory setting. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that have a desired biological effect.

While specific in vitro assay results and HTS data for this compound are not widely reported, the general approach for compounds of this class would involve a series of tiered assays. Initially, a primary screen might be conducted to identify any activity against a specific biological target. Active compounds, or "hits," would then be subjected to secondary assays to confirm their activity and to determine their potency and selectivity. For adamantane derivatives, a wide range of in vitro assays have been developed to assess their potential as antiviral, anticancer, and anti-inflammatory agents, among other therapeutic applications. mdpi.com The development of robust and reliable in vitro assays is a critical step in the preclinical evaluation of any new chemical entity.

Future Research Trajectories for 1 1 Adamantyl 2 Aminoethanol Hydrochloride and Its Derivatives

Exploration of Novel Biological Targets for Adamantyl Aminoalcohols

The adamantane (B196018) moiety has historically been a key component in a variety of clinically used drugs, valued for its ability to enhance lipophilicity and stability, thereby improving pharmacokinetic profiles. nih.govresearchgate.net While initial successes were in antiviral therapies, the rigid, three-dimensional structure of adamantane facilitates precise positioning of functional groups, allowing for effective exploration of diverse biological targets. publish.csiro.au Future research for adamantyl aminoalcohols, including 1-(1-Adamantyl)-2-aminoethanol (B2708814) hydrochloride, will likely focus on expanding beyond established targets.

Key areas for exploration include:

Central Nervous System (CNS) Disorders: Adamantane derivatives like Memantine have already shown efficacy as NMDA-receptor antagonists for Alzheimer's disease. nih.gov The aminoalcohol moiety could be leveraged to explore other CNS targets, such as AMPA- and KATP channels or the GABAergic system, for potential applications in neurodegenerative diseases and psychiatric disorders. nih.gov

Infectious Diseases: While resistance has emerged for older aminoadamantanes against Influenza A, the scaffold remains a valuable starting point for developing new antiviral agents against other viruses like Hepatitis C and HIV. nih.gov Furthermore, the adamantyl group has been incorporated into compounds with antimalarial, antibacterial, and antifungal properties, suggesting a broad spectrum of potential applications for new derivatives. nih.govmdpi.com

Metabolic Diseases: The success of adamantane-containing drugs like saxagliptin (B632) and vildagliptin (B1682220) in treating type 2 diabetes highlights the potential of this scaffold in modulating metabolic pathways. nih.gov New adamantyl aminoalcohols could be designed and screened for activity against various enzymes and receptors involved in metabolic regulation.

Oncology: The lipophilic nature of adamantane can facilitate the crossing of cell membranes, a desirable property for anticancer agents. Research into adamantane-based compounds is ongoing, and adamantyl aminoalcohols could be investigated for their potential to interact with novel cancer-specific targets.

Table 1: Investigated Biological Targets for Adamantane Derivatives


Development of Advanced Synthetic Methodologies

The synthesis of specifically substituted adamantane derivatives, particularly chiral compounds like 1-(1-Adamantyl)-2-aminoethanol, remains a key area of research. Advances in synthetic chemistry are crucial for creating diverse libraries of compounds for biological screening and for developing more efficient and scalable manufacturing processes.

Future synthetic research will likely focus on:

C-H Functionalization: Direct and selective functionalization of adamantane's C-H bonds is a highly sought-after goal to avoid lengthy synthetic routes that often start with pre-functionalized adamantanes. nih.govDeveloping novel catalytic methods for regioselective and stereoselective amination or hydroxylation would streamline the synthesis of adamantyl aminoalcohols. Enantioselective radical C-H amination represents a promising strategy for accessing chiral vicinal amino alcohols. nih.gov* Stereoselective Synthesis: The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of robust methods for the enantioselective synthesis of β-amino alcohols is critical. nih.govThis includes biocatalytic approaches using engineered enzymes, such as amine dehydrogenases, which offer high stereoselectivity under mild conditions. frontiersin.orgnih.gov* Flow Chemistry and Process Optimization: For industrial-scale production, moving from batch to continuous flow synthesis offers advantages in terms of safety, efficiency, and scalability. Research into optimizing the synthesis of key intermediates and the final hydrochloride salt formation using flow chemistry could lead to more economical and environmentally friendly production methods. medigraphic.comnih.gov* Novel Coupling Reactions: Expanding the toolbox of cross-coupling reactions (e.g., Negishi, Suzuki, Buchwald-Hartwig) for adamantyl substrates will enable the facile introduction of a wider range of functional groups onto the adamantane scaffold, allowing for more extensive structure-activity relationship (SAR) studies. researchgate.net

Table 2: Advanced Synthetic Methodologies for Adamantane Derivatives


Integration with Nanotechnology and Drug Delivery Systems Research

The lipophilic and rigid nature of the adamantane cage makes it an exceptional building block for applications in nanotechnology and advanced drug delivery systems (DDS). nih.govmdpi.comIts ability to act as a physical "anchor" in lipid bilayers or as a guest in host-guest complexes is a key feature being exploited in this field. nih.gov Future research directions include:

Targeted Drug Delivery: Adamantane derivatives can be incorporated into liposomes, where the adamantyl group anchors the molecule within the lipid bilayer. nih.govresearchgate.netThis allows for the surface of the liposome (B1194612) to be decorated with targeting ligands (e.g., antibodies, peptides) that can recognize and bind to specific cells or tissues, thereby enhancing drug accumulation at the desired site. nih.gov* Supramolecular Systems: The adamantane group forms strong inclusion complexes with host molecules like cyclodextrins. nih.govThis host-guest interaction can be used to construct self-assembling supramolecular systems for drug delivery. pensoft.netpensoft.netThese systems can improve drug solubility, stability, and control the release of the therapeutic agent.

Dendrimers and Nanocarriers: Adamantane can serve as a core or a building block for the synthesis of dendrimers. pensoft.netpensoft.netThese highly branched, well-defined macromolecules can encapsulate drug molecules and can be functionalized on their periphery for targeting and solubility enhancement.

Stimuli-Responsive Systems: Integrating adamantane-based host-guest systems into polymers can create materials that respond to specific stimuli (e.g., pH, temperature). mdpi.comFor example, acid-responsive polymeric micelles with an adamantane core have been developed for controlled release of anticancer drugs in the acidic tumor microenvironment. mdpi.com

Table 3: Adamantane in Nanotechnology and Drug Delivery


Interdisciplinary Research with Material Science and Polymer Chemistry

The incorporation of the bulky and thermally stable adamantane unit into polymer backbones can significantly alter the properties of the resulting materials. researchgate.netThis opens up a wide range of possibilities for creating high-performance materials with tailored characteristics.

Future interdisciplinary research will likely involve:

High-Performance Polymers: Adamantane-containing polymers, such as polyimides and polyesters, exhibit high thermal stability, resistance to oxidation and hydrolysis, and improved processability. researchgate.netacs.orgResearch is focused on synthesizing new monomers, like adamantane-containing diamines, to create polymers with exceptional properties, such as high glass transition temperatures and optical transparency, for applications in optics and electronics. rsc.org* Smart Materials: The ability of adamantane to participate in host-guest chemistry can be used to create self-healing polymers or materials with tunable properties. nih.govFor instance, incorporating adamantane and cyclodextrin (B1172386) moieties into different polymer chains can create a physically cross-linked network that can be reversibly broken and reformed.

Photosensitive and Optical Materials: Adamantane-based polymers are being investigated for use as photosensitive materials, photocurable polymers, and optical fiber materials due to their transparency and high stability. guidechem.com* Surface Modification: The adamantyl group can be used to modify surfaces, imparting specific properties like hydrophobicity or providing an anchor point for the attachment of other molecules. This has applications in creating biocompatible surfaces or functionalized materials for catalysis. researchgate.net

Table 4: Adamantane in Material Science and Polymer Chemistry


Q & A

Basic Research Questions

Q. What is the recommended synthetic pathway for 1-(1-Adamantyl)-2-aminoethanol hydrochloride, and what intermediates are critical for optimizing yield?

  • Methodological Answer : A multi-step synthesis involves reacting 1-adamantanol with brominated precursors (e.g., 4-bromophenol) under acidic conditions (e.g., H₂SO₄) to form the adamantyl intermediate. Subsequent amination via reductive alkylation or nucleophilic substitution introduces the aminoethanol moiety. Key intermediates include adamantyl-substituted bromophenol derivatives, which are purified via recrystallization (e.g., isooctane) . Final hydrochlorination with HCl yields the product. Yield optimization focuses on controlling reaction temperature and stoichiometry of the adamantyl precursor .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :

  • HPLC : Reverse-phase chromatography using a C18 column with a mobile phase of acetonitrile/water (acidified with phosphoric acid or formic acid for MS compatibility) resolves impurities. Retention times and peak symmetry are critical for purity assessment .
  • NMR : ¹H/¹³C NMR confirms adamantyl proton environments (δ ~1.6–2.1 ppm) and the aminoethanol moiety (δ ~3.4–3.8 ppm) .
  • X-ray Crystallography : Resolves stereochemical configurations, particularly for adamantyl group orientation and hydrogen bonding patterns in the crystal lattice .

Q. How does the adamantyl group influence the compound’s physicochemical stability?

  • Methodological Answer : The rigid adamantane cage enhances thermal and oxidative stability due to its diamondoid structure. Stability studies under accelerated conditions (e.g., 40°C/75% RH) show minimal degradation over 6 months when stored in airtight, light-protected containers. Degradation products (e.g., adamantane ketones) are monitored via HPLC-MS .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in this compound, and how is chiral purity validated?

  • Methodological Answer : Chiral chromatography using a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol mobile phase separates enantiomers. Circular dichroism (CD) or polarimetry validates enantiomeric excess (>99%). Asymmetric synthesis routes employing chiral auxiliaries (e.g., Evans oxazolidinones) minimize racemization during amination .

Q. How can researchers assess solubility and partition coefficients (logP) for pharmacokinetic modeling?

  • Methodological Answer :

  • Shake-Flask Method : Solubility in buffers (pH 1–7.4) and octanol/water systems is measured via UV-Vis or HPLC quantification. Adamantane’s hydrophobicity typically results in low aqueous solubility (e.g., <1 mg/mL), requiring prodrug strategies .
  • Computational Prediction : Tools like ALOGPS or MarvinSketch estimate logP (predicted ~2.1) based on molecular descriptors .

Q. What biological targets are hypothesized for adamantyl-aminoethanol derivatives, and how are structure-activity relationships (SAR) explored?

  • Methodological Answer : Adamantane derivatives often target viral ion channels (e.g., influenza M2 proton channels) or neurological receptors (e.g., NMDA receptors). SAR studies involve synthesizing analogs with varied substituents (e.g., halogenation of the adamantane or ethanolamine chain) and testing inhibitory activity in cell-based assays (e.g., plaque reduction for antivirals) .

Q. What are the stability implications of pH variations during formulation?

  • Methodological Answer : Acidic conditions (pH <3) stabilize the hydrochloride salt, while neutral/basic pH promotes deprotonation and precipitation. Forced degradation studies (pH 1–12 at 60°C) identify degradation pathways (e.g., oxidation at the amino group) using LC-MS/MS. Buffered formulations (pH 2.5–3.5) are recommended .

Q. How can computational modeling predict binding affinities to biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates interactions with target proteins (e.g., NMDA receptor’s ifenprodil site). Adamantane’s bulky structure is modeled for steric complementarity, while the aminoethanol group forms hydrogen bonds. Free energy perturbation (FEP) calculations refine binding energy predictions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) to prevent skin/eye contact. Store in desiccated, light-protected containers at 2–8°C. Spills are neutralized with sodium bicarbonate and disposed per hazardous waste regulations (e.g., EPA guidelines). Acute toxicity studies (LD50 in rodents) guide risk assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.